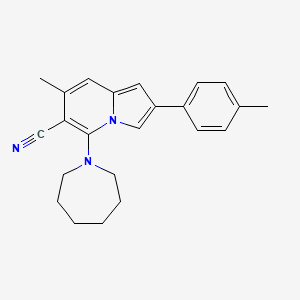
5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile” is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with an azepane ring, a methylphenyl group, and a carbonitrile group, which may contribute to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyridines or pyrroles.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution or ring-closing reactions.
Functional Group Modifications: The methyl and carbonitrile groups can be added through alkylation and cyanation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The aromatic ring and the azepane ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, substituted azepane derivatives.
Scientific Research Applications
“5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of “5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile” would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The azepane ring and carbonitrile group could play a role in binding to the target site, while the indolizine core may contribute to the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.
Azepane Derivatives: Compounds featuring the azepane ring with various functional groups.
Carbonitrile Compounds: Molecules containing the carbonitrile group with different core structures.
Uniqueness
“5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile” is unique due to its combination of an indolizine core, an azepane ring, and a carbonitrile group. This specific arrangement of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3/c1-17-7-9-19(10-8-17)20-14-21-13-18(2)22(15-24)23(26(21)16-20)25-11-5-3-4-6-12-25/h7-10,13-14,16H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZBLVBTLBSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C2)C=C(C(=C3N4CCCCCC4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)
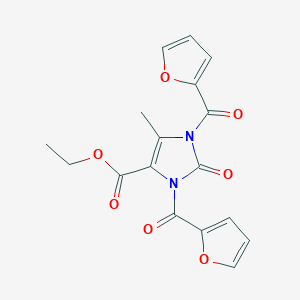
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)
![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)
![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)
![N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide](/img/structure/B5509511.png)
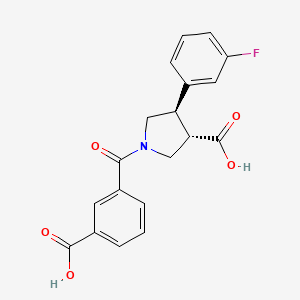
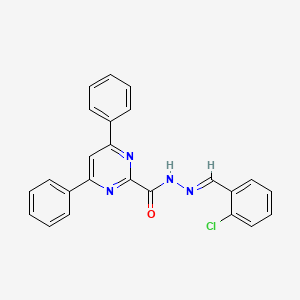
![(NE)-N-[[4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B5509529.png)
![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)
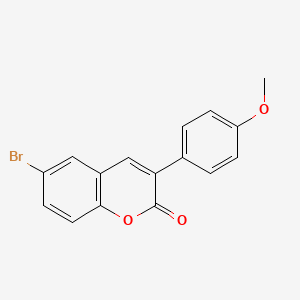
![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)
